
Spectroscopic Profile of 3-Methoxy-5-(2-
phenylethyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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3-Methoxy-5-(2-

phenylethyl)phenol

Cat. No.: B093078 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Methoxy-5-(2-phenylethyl)phenol, a phenolic compound of interest to researchers in drug

development and natural product chemistry. This document summarizes available Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside

detailed experimental protocols to aid in the replication and verification of these findings.

Spectroscopic Data Summary
The spectroscopic data for 3-Methoxy-5-(2-phenylethyl)phenol (CAS No: 17635-59-5,

Molecular Formula: C₁₅H₁₆O₂) are presented below. This compound is also known by other

names including 3-O-Methyldihydropinosylvin and 5-Methoxy-bibenzyl-3-ol.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR):

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Data not available in

search results
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¹³C NMR (Carbon-13 NMR):

Chemical Shift (δ) ppm Assignment

Specific peak data not available in search

results, but spectra are noted as available in

databases.[1][2]

Note: Detailed peak lists and coupling constants for ¹H and ¹³C NMR were not fully available in

the initial search. The availability of NMR spectra is indicated in chemical databases,

suggesting the data exists within specialized resources.[1][2]

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Description of Absorption

Specific peak data not available in search

results, but a Vapor Phase IR Spectrum is noted

as available.[1]

Note: A vapor phase IR spectrum is available for this compound, which would provide

characteristic vibrational frequencies for its functional groups.[1]

Mass Spectrometry (MS)
m/z Ratio Relative Intensity (%) Fragmentation

Specific fragmentation data not

available in search results, but

a GC-MS spectrum is noted as

available.[1]

Note: A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available, which would

provide information on the molecular weight and fragmentation pattern of the molecule.[1]

Experimental Protocols
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Detailed experimental protocols for the acquisition of the above-mentioned spectroscopic data

are crucial for reproducibility. While specific protocols for 3-Methoxy-5-(2-phenylethyl)phenol
were not explicitly found, the following are generalized methodologies for the analysis of

phenolic compounds.

NMR Spectroscopy
Sample Preparation: A sample of the compound (typically 5-10 mg) is dissolved in a deuterated

solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is often added as an

internal standard (0 ppm).

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

¹H NMR Parameters:

Pulse Sequence: Standard single-pulse sequence.

Spectral Width: Typically 0-12 ppm.

Number of Scans: 16 to 64 scans, depending on the sample concentration.

Relaxation Delay: 1-5 seconds.

¹³C NMR Parameters:

Pulse Sequence: Proton-decoupled pulse sequence (e.g., PENDANT, DEPT).

Spectral Width: Typically 0-220 ppm.

Number of Scans: 1024 or more scans due to the low natural abundance of ¹³C.

Relaxation Delay: 2-10 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small

amount of the compound with dry potassium bromide and pressing it into a thin disk.
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Alternatively, a thin film can be cast from a volatile solvent. For vapor phase IR, the sample is

heated to produce a vapor in the IR beam path.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Parameters:

Spectral Range: Typically 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g.,

dichloromethane, methanol). Derivatization may be employed to increase the volatility of the

phenolic hydroxyl group, for instance, by silylation.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.

GC Parameters:

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

Injector Temperature: Typically 250-280 °C.

Oven Temperature Program: A temperature gradient is used to separate the components of

the sample, for example, starting at 50 °C and ramping up to 300 °C.

Carrier Gas: Helium at a constant flow rate.

MS Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Typically scanned from m/z 40 to 550.

Ion Source Temperature: 230 °C.
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Quadrupole Temperature: 150 °C.

Logical Workflow
The general workflow for obtaining and analyzing spectroscopic data for a compound like 3-
Methoxy-5-(2-phenylethyl)phenol is outlined in the diagram below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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